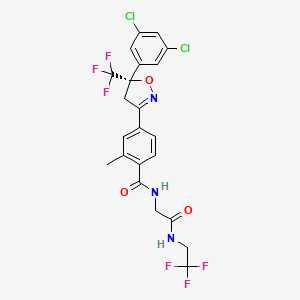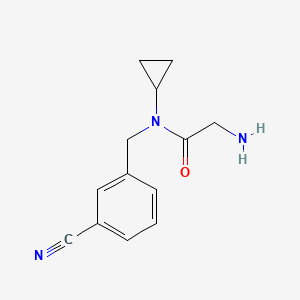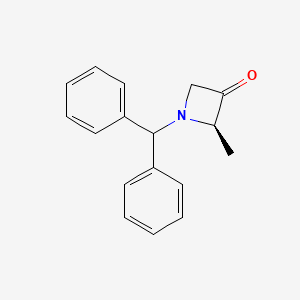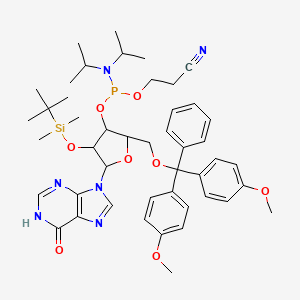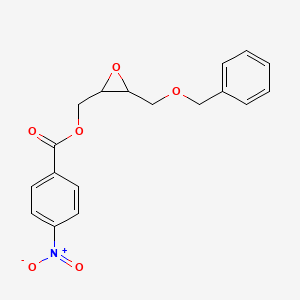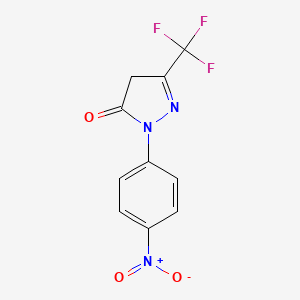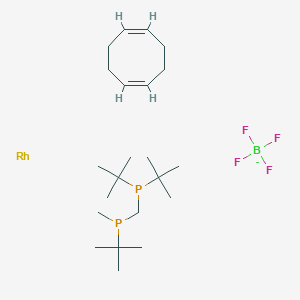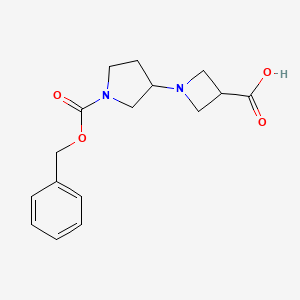
3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with the molecular formula C16H20N2O4. This compound is characterized by the presence of a carboxy-azetidinyl group attached to a pyrrolidine ring, which is further esterified with benzyl alcohol. It is a derivative of pyrrolidine and azetidine, both of which are significant in medicinal chemistry due to their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of strong bases or acids to facilitate ring closure.
Attachment to Pyrrolidine: The azetidine ring is then attached to a pyrrolidine derivative through nucleophilic substitution or addition reactions. This step may require the use of catalysts or specific reaction conditions to ensure high yield and purity.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or other coupling agents to promote ester bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- 3-(3-Carboxy-azetidin-1-YL)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl ester group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
属性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC 名称 |
1-(1-phenylmethoxycarbonylpyrrolidin-3-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c19-15(20)13-8-18(9-13)14-6-7-17(10-14)16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,19,20) |
InChI 键 |
UEPJDSRHZNTKKI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N2CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol](/img/structure/B12280079.png)
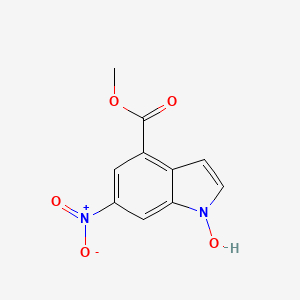
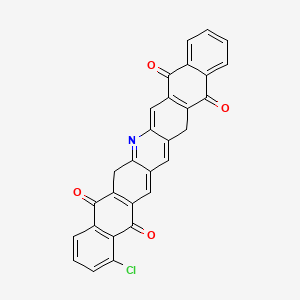

![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane](/img/structure/B12280095.png)
